7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methyl, oxo, and m-tolyl groups through various chemical reactions. Common reagents used in these steps include acyl chlorides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives with similar structural features and biological activities. Examples include:
- 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(o-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities
Properties
IUPAC Name |
7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-6-4-8-19(12-16)28-23(31)15-30-14-22(24(32)21-11-10-18(3)27-25(21)30)26(33)29-20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDFRNOIFVLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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